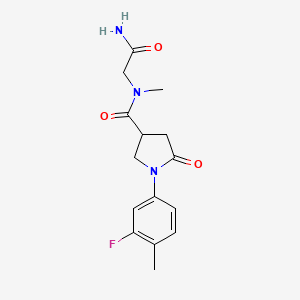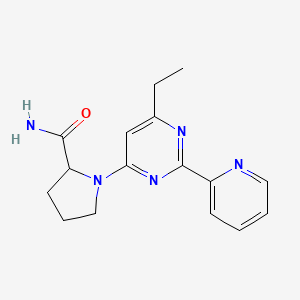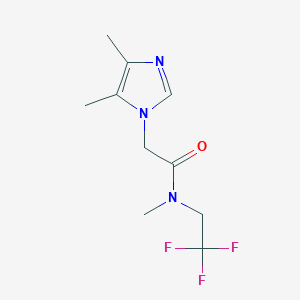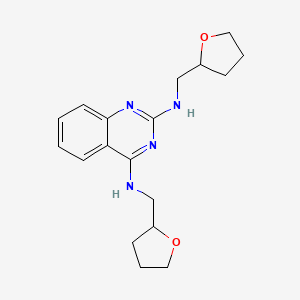
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide, also known as OPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPM is a member of the pyrrolidine family, which is known for its diverse biological activities. The unique structure of OPM allows it to interact with different biological targets, making it a promising candidate for drug discovery and other applications.
Mechanism of Action
The exact mechanism of action of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide is not fully understood, but it is believed to interact with various biological targets, including ion channels, receptors, and enzymes. 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. Additionally, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to interact with GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to reduce seizure activity and increase pain threshold. Additionally, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has also been shown to modulate the release of neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide exhibits a range of biological activities, making it a versatile tool for studying various biological processes. However, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide also has limitations, including its relatively low potency and selectivity for specific biological targets. Additionally, the effects of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide may vary depending on the experimental conditions and the biological system being studied.
Future Directions
There are several future directions for research on 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is the development of more potent and selective analogs of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide for use in drug discovery. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide and its interactions with specific biological targets. Finally, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide may have potential applications in other fields, such as materials science and nanotechnology, which warrant further investigation.
Synthesis Methods
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process, which involves the reaction of oxan-2-ylmethylamine with pyrrolidine-2-carboxylic acid. The reaction is typically carried out under anhydrous conditions, and the resulting product is purified using column chromatography. The purity and yield of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide can be optimized by adjusting the reaction conditions and purification methods.
Scientific Research Applications
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been investigated for its potential use in treating addiction and other neurological disorders. In the field of materials science, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been used as a building block for the synthesis of novel polymers and materials.
properties
IUPAC Name |
1-(oxan-2-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-11(14)10-5-3-6-13(10)8-9-4-1-2-7-15-9/h9-10H,1-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDIGKQFQWLLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B7553421.png)
![2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7553434.png)
![8-[2-(4-Chloro-3,5-dimethylpyrazol-1-yl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7553448.png)
![1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7553452.png)
![N-ethyl-N-[4-[(3-pyrimidin-4-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7553456.png)
![2-[[4-(2,3-dihydro-1H-inden-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]pentanedinitrile](/img/structure/B7553463.png)
![N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553481.png)
![[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7553486.png)

![1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanamine;hydrochloride](/img/structure/B7553496.png)
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)


